molecular formula C24H28N2O2 B10987907 3-[4-(propan-2-yloxy)phenyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-[4-(propan-2-yloxy)phenyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B10987907
M. Wt: 376.5 g/mol
InChI Key: MWCWDWOMNGLMBW-UHFFFAOYSA-N
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Description

3-[4-(propan-2-yloxy)phenyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(propan-2-yloxy)phenyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 3-[4-(propan-2-yloxy)phenyl]propan-1-amine. This intermediate can be synthesized through the reaction of 4-(propan-2-yloxy)benzaldehyde with nitromethane, followed by reduction and subsequent amination .

The next step involves the coupling of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine with 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid under appropriate conditions to form the desired amide bond. This reaction is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(propan-2-yloxy)phenyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or quinones, while reduction typically yields amines.

Scientific Research Applications

3-[4-(propan-2-yloxy)phenyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(propan-2-yloxy)phenyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(propan-2-yloxy)phenyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

3-(4-propan-2-yloxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C24H28N2O2/c1-16(2)28-18-13-10-17(11-14-18)12-15-23(27)25-22-9-5-7-20-19-6-3-4-8-21(19)26-24(20)22/h3-4,6,8,10-11,13-14,16,22,26H,5,7,9,12,15H2,1-2H3,(H,25,27)

InChI Key

MWCWDWOMNGLMBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(=O)NC2CCCC3=C2NC4=CC=CC=C34

Origin of Product

United States

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